molecular formula C60H84N2O16 B057159 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid CAS No. 529511-79-3

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid

Cat. No.: B057159
CAS No.: 529511-79-3
M. Wt: 1089.3 g/mol
InChI Key: ZKEMUPZLDSXZCX-CEVDDVLHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beloranib hemioxalate involves multiple steps, starting with the preparation of key intermediates. One such intermediate is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and improving yield, making it suitable for industrial production .

Industrial Production Methods: The industrial production of beloranib hemioxalate focuses on optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and solvent conditions to achieve the desired product. The use of less toxic solvents and streamlined reaction steps enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Beloranib hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Properties

CAS No.

529511-79-3

Molecular Formula

C60H84N2O16

Molecular Weight

1089.3 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid

InChI

InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1

InChI Key

ZKEMUPZLDSXZCX-CEVDDVLHSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O

Isomeric SMILES

CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O

Synonyms

(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate
beloranib
CKD-732
CKD732
O-(4-dimethylaminoethoxycinnamoyl)fumagillol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Reactant of Route 2
Reactant of Route 2
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Reactant of Route 3
Reactant of Route 3
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Reactant of Route 5
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Reactant of Route 6
Reactant of Route 6
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid

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